Z-D-Ser-obzl

説明

BenchChem offers high-quality Z-D-Ser-obzl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Ser-obzl including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

benzyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHDPGHZHFJLBZ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427173 | |

| Record name | Z-D-SER-OBZL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53933-06-5 | |

| Record name | Z-D-SER-OBZL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Double-Edged Sword: A Technical Guide to Targeting Caspases in Neuroscience Research

Abstract

In the intricate landscape of the central nervous system, the life and death of a neuron are tightly regulated processes with profound implications for health and disease. While neuronal survival is paramount for cognitive function, programmed cell death, or apoptosis, is a crucial mechanism for sculpting the developing nervous system and eliminating damaged or dysfunctional cells. At the heart of this process lies a family of cysteine-aspartic proteases known as caspases. The activation of these molecular executioners unleashes a cascade of events leading to the orderly dismantling of the cell. Consequently, the pharmacological modulation of caspase activity has emerged as a powerful strategy in neuroscience research, offering both a means to dissect the fundamental mechanisms of neuronal death and a potential therapeutic avenue for a host of neurological disorders. This guide provides an in-depth exploration of the role of caspases in the nervous system and the application of their inhibitors, with a focus on the well-characterized caspase-3 inhibitor, Z-DEVD-FMK, as a paradigm for experimental investigation.

The Central Executioners: Caspase-Dependent Neuronal Apoptosis

Neuronal apoptosis is a critical process in both the developing and adult nervous system. It is implicated in the pathophysiology of a wide array of neurological conditions, including neurodegenerative diseases like Alzheimer's and Huntington's disease, as well as in the aftermath of acute injuries such as stroke and traumatic brain injury[1][2][3]. The caspase family of proteases are the primary mediators of this programmed cell death[2][3]. These enzymes exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade, which can be broadly categorized into two main pathways: the intrinsic and extrinsic pathways.

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and procaspase-9 to form the apoptosome. This complex activates caspase-9, which in turn cleaves and activates effector caspases, primarily caspase-3.

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface. This binding event leads to the recruitment and activation of initiator caspase-8, which then directly activates effector caspases like caspase-3.

Once activated, effector caspases, such as caspase-3, orchestrate the dismantling of the cell by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation[4][5].

Figure 1: Simplified schematic of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Pharmacological Tools for Interrogating Caspase Function: The Case of Z-DEVD-FMK

The central role of caspases in neuronal apoptosis has made them attractive targets for pharmacological inhibition. Small molecule inhibitors have been instrumental in elucidating the specific roles of different caspases and hold therapeutic promise for neurological disorders characterized by excessive cell death.

Z-DEVD-FMK is a cell-permeable, irreversible inhibitor of caspase-3[6][7]. It is a tetrapeptide (Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-FMK) that mimics the cleavage site of caspase-3 substrates. The fluoromethyl ketone (FMK) group forms a covalent bond with the active site cysteine of the enzyme, leading to its irreversible inactivation[6]. While it is most potent against caspase-3, Z-DEVD-FMK can also inhibit other caspases, such as caspases-6, -7, -8, and -10, at higher concentrations[2][8]. It is important to note that some studies suggest that the neuroprotective effects of Z-DEVD-FMK may also be partially attributed to its ability to inhibit other proteases, such as calpain[4][9].

In Vitro Applications: Dissecting Neuroprotective Mechanisms in a Dish

Primary neuronal cultures and neuronal cell lines provide powerful in vitro systems to investigate the mechanisms of neuronal death and to screen for neuroprotective compounds. The application of caspase inhibitors in these models allows for the direct assessment of their ability to prevent apoptosis induced by various stimuli.

Experimental Protocol: In Vitro Neuroprotection Assay Using Z-DEVD-FMK

This protocol outlines a general procedure for assessing the neuroprotective effects of Z-DEVD-FMK against an apoptotic insult in primary cortical neurons.

Materials:

-

Primary cortical neuron cultures

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide, or amyloid-beta oligomers)

-

Z-DEVD-FMK (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Plate primary cortical neurons at an appropriate density in multi-well plates.

-

Allow the neurons to mature for 7-10 days in vitro.

-

Pre-incubate the neurons with various concentrations of Z-DEVD-FMK (e.g., 10-100 µM) or vehicle (DMSO) for 1-2 hours[7][8].

-

Induce apoptosis by adding the chosen stimulus (e.g., 1 µM staurosporine) to the culture medium.

-

Incubate for the desired period (e.g., 12-24 hours).

-

-

Assessment of Apoptosis (TUNEL Staining):

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature[9].

-

Rinse the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature[10].

-

Rinse the cells three times with PBS.

-

Perform TUNEL staining according to the manufacturer's instructions. This typically involves an enzymatic reaction to label the 3'-OH ends of fragmented DNA[1][6].

-

Counterstain the nuclei with DAPI to visualize all cells.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the number of TUNEL-positive (apoptotic) cells and the total number of DAPI-stained cells in multiple fields of view.

-

Express the results as the percentage of apoptotic cells.

-

Compare the percentage of apoptosis in the treated groups to the vehicle control.

-

In Vivo Applications: Evaluating Neuroprotection in Complex Disease Models

While in vitro studies are invaluable for mechanistic insights, in vivo models are essential for evaluating the therapeutic potential of caspase inhibitors in the context of a whole organism. Animal models of traumatic brain injury (TBI), stroke, and neurodegenerative diseases are commonly used to assess the efficacy of these compounds in reducing neuronal loss and improving functional outcomes.

| Neurological Model | Caspase Inhibitor | Administration Route & Dose | Key Findings | Reference |

| Traumatic Brain Injury (TBI) | Z-DEVD-FMK | Intracerebroventricular, 160 ng | Improved neurologic function, reduced lesion volume | [3] |

| Spinal Cord Injury (SCI) | z-DEVD.fmk | Local application | Reduced secondary tissue injury, preserved motor function | |

| Global Cerebral Ischemia | zDEVD-FMK | Intracerebroventricular infusion | No significant effect on neurological outcome or neuronal death | [7] |

| Traumatic Optic Nerve Injury | Z-DEVD-FMK | Intravitreal injection | Enhanced retinal ganglion cell survival, promoted vision restoration |

Experimental Protocol: Administration of Z-DEVD-FMK in a Rodent Model of Traumatic Brain Injury

This protocol provides a general framework for administering Z-DEVD-FMK in a controlled cortical impact (CCI) model of TBI in mice.

Materials:

-

Adult male C57BL/6 mice

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic frame

-

CCI device

-

Z-DEVD-FMK (sterile solution)

-

Hamilton syringe

-

Surgical instruments

-

Suture materials

Procedure:

-

Surgical Preparation:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Make a midline incision to expose the skull.

-

Perform a craniotomy over the desired cortical region.

-

-

Controlled Cortical Impact (CCI):

-

Induce a moderate to severe TBI using a CCI device with defined parameters (e.g., impactor tip diameter, velocity, and depth).

-

-

Inhibitor Administration:

-

At a specific time point post-injury (e.g., 1 hour), administer Z-DEVD-FMK via intracerebroventricular (ICV) injection[3].

-

Using a Hamilton syringe, slowly infuse a specific dose (e.g., 160 ng) of Z-DEVD-FMK into the lateral ventricle[3]. A vehicle control group (e.g., DMSO in sterile saline) should be included.

-

-

Post-operative Care and Assessment:

-

Suture the incision and provide post-operative care, including analgesics and monitoring.

-

At various time points post-injury (e.g., 24 hours, 7 days, 21 days), assess neurological function using behavioral tests (e.g., beam walk, Morris water maze).

-

At the end of the study, perfuse the animals and collect brain tissue for histological analysis (e.g., lesion volume measurement, TUNEL staining, or immunohistochemistry for cleaved caspase-3).

-

-

Biochemical Analysis (Western Blot for Cleaved Caspase-3):

-

Homogenize brain tissue samples in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates (e.g., 20-40 µg) by SDS-PAGE on a 12-15% gel and transfer to a PVDF membrane[11][12].

-

Block the membrane with 5% non-fat dry milk in TBST.

-

Incubate the membrane with a primary antibody specific for cleaved caspase-3 (the active form) overnight at 4°C[13][14].

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate[12].

-

Normalize the cleaved caspase-3 signal to a loading control (e.g., β-actin or GAPDH).

-

Beyond the Brink: Non-Apoptotic Roles of Caspases

Emerging evidence suggests that the function of caspases extends beyond their role as executioners of cell death. In the nervous system, low levels of caspase activation have been implicated in a variety of non-apoptotic processes, including:

-

Synaptic Plasticity: Caspase-3 has been shown to be involved in long-term depression (LTD), a form of synaptic plasticity, by cleaving specific synaptic proteins.

-

Axon Pruning and Degeneration: Caspases play a role in the developmental pruning of axons and in the process of Wallerian degeneration after nerve injury.

-

Neuroinflammation: Inflammatory caspases, such as caspase-1, are key mediators of neuroinflammation through their role in the processing and release of pro-inflammatory cytokines like IL-1β.

This dual functionality highlights the complexity of caspase signaling and underscores the importance of carefully considering the potential on- and off-target effects of caspase inhibitors in experimental and therapeutic contexts.

Figure 2: Conceptual diagram illustrating the dual roles of caspases in the nervous system, dependent on the level of their activation.

Challenges and Future Horizons

Despite the promising neuroprotective effects of caspase inhibitors in preclinical studies, their translation to the clinic has been challenging. Several factors contribute to this translational gap:

-

Specificity and Off-Target Effects: As mentioned, some caspase inhibitors can affect other proteases, and the inhibition of non-apoptotic caspase functions could have unintended consequences.

-

Blood-Brain Barrier Penetrance: The delivery of therapeutic agents to the central nervous system is a major hurdle.

-

Therapeutic Window: The timing of administration is critical, as caspase activation can be an early event in the cell death cascade.

-

Caspase-Independent Cell Death: Neurons can also die through alternative, caspase-independent pathways, which would not be affected by these inhibitors.

Future research in this field will likely focus on the development of more specific and potent caspase inhibitors with improved pharmacokinetic properties. Furthermore, a deeper understanding of the complex interplay between different cell death pathways will be crucial for designing effective combination therapies that target multiple nodes in the neurodegenerative process. The continued application of these pharmacological tools in rigorous preclinical models will be essential for unlocking the full therapeutic potential of modulating caspase activity in the fight against neurological disorders.

References

Sources

- 1. sciencellonline.com [sciencellonline.com]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. clyte.tech [clyte.tech]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. selleckchem.com [selleckchem.com]

- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 10. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 12. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

Introduction: The Strategic Importance of Z-D-Serine Benzyl Ester

An In-Depth Technical Guide to the Physical and Chemical Properties of Z-D-serine Benzyl Ester

Z-D-serine benzyl ester is a protected amino acid derivative of significant interest to researchers in peptide synthesis, medicinal chemistry, and neuropharmacology. Serine, a non-essential amino acid, is integral to numerous physiological functions, including protein synthesis and neurotransmission.[1] However, its reactive hydroxyl and carboxyl groups necessitate the use of protecting groups for controlled and specific chemical modifications, particularly in the sequential process of peptide synthesis.[1]

This guide provides a comprehensive overview of Z-D-serine benzyl ester, focusing on its core physical and chemical properties, analytical characterization, and applications. As a Senior Application Scientist, the narrative emphasizes not just the "what" but the "why"—elucidating the causal relationships behind its synthesis, handling, and utility in modern research and development. The strategic placement of the benzyloxycarbonyl (Z) group on the amine and the benzyl (Bzl) ester on the carboxylate function provides a robust yet selectively cleavable framework, making it an indispensable tool for constructing complex bioactive molecules.[1][2][3]

Chemical Identity and Molecular Structure

Z-D-serine benzyl ester is the D-enantiomer of serine, where the amine is protected by a benzyloxycarbonyl group and the carboxylic acid is protected as a benzyl ester. This dual protection is fundamental to its primary application in stepwise peptide synthesis.

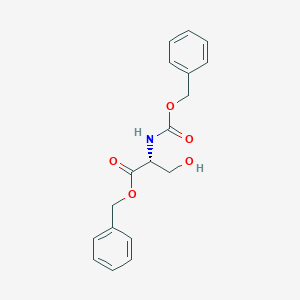

Caption: Chemical structure of Z-D-serine benzyl ester.

-

IUPAC Name: benzyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate[4]

-

Synonyms: Z-D-Ser-OBzl, Z-D-β-Hydroxyalanine benzyl ester, (R)-Z-2-Amino-3-hydroxypropionic acid benzyl ester[2]

-

Molecular Formula: C₁₈H₁₉NO₅[2]

-

InChI Key: MHHDPGHZHFJLBZ-MRXNPFEDSA-N[4]

-

CAS Number: 53933-06-5[2]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of Z-D-serine benzyl ester are critical for its handling, reaction setup, and purification. These are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 329.35 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 81 - 87 °C | [2] |

| Purity | ≥ 99% (by HPLC) | [2] |

| Optical Rotation | [a]²⁵_D_ = +11 ± 2° (c=1 in DMF) | [2] |

| Storage Conditions | 0 - 8 °C, in a dry, well-ventilated place | [2][5][6] |

| Incompatibilities | Strong oxidizing agents, strong acids | [6][7] |

Core Applications and Field-Proven Insights

The utility of Z-D-serine benzyl ester stems from its carefully designed chemical architecture, which lends itself to several key research areas.

Peptide Synthesis

The primary application is as a building block in solid-phase and solution-phase peptide synthesis.[2][8] The Z and benzyl ester protecting groups are stable under standard coupling conditions but can be removed orthogonally or simultaneously.

-

Expertise & Causality: In Boc (tert-butyloxycarbonyl) chemistry, the side chains of amino acids like serine are often protected as benzyl ethers.[3] Similarly, the use of a benzyl ester for the C-terminus and a Z-group for the N-terminus is a classic strategy.[1] Both groups can be removed simultaneously via catalytic hydrogenolysis. This is advantageous in the final deprotection step of a synthesized peptide. The D-configuration is specifically used to synthesize peptides containing non-natural D-amino acids, which can enhance enzymatic stability and modify biological activity compared to their L-counterparts.[]

Caption: Workflow for incorporating Z-D-serine benzyl ester in peptide synthesis.

Pharmaceutical and Neuroscience Research

Z-D-serine benzyl ester serves as a crucial starting material for the synthesis of novel drugs, particularly those targeting neurological disorders.[2] Its structural similarity to natural amino acids allows it to be a valuable tool in studying neurotransmitter systems and receptor interactions.[2][10] The incorporation of D-serine derivatives is particularly relevant for modulating NMDA receptors, which are implicated in conditions like schizophrenia.[10]

Biochemical and Analytical Applications

This compound is also employed in various biochemical assays to probe enzyme activity and protein interactions.[2][4] Its well-defined structure makes it suitable as a standard or substrate in analytical techniques like chromatography and mass spectrometry.[2][4]

Experimental Protocols for Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of Z-D-serine benzyl ester is paramount. The following protocols represent a self-validating system for its characterization.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method effectively separates the target compound from starting materials, by-products, and diastereomers.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 30% B, ramp to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the aromatic rings).

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of ≥99% is expected.[2]

-

Protocol 2: Structural Verification by Spectroscopy

-

Rationale: A combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.

-

Methodology:

-

¹H NMR Spectroscopy:

-

Sample: Dissolve 5-10 mg in 0.7 mL of CDCl₃ or DMSO-d₆.

-

Expected Signals:

-

~7.3 ppm (multiplet, 10H): Aromatic protons from both benzyl and Z groups.

-

~5.1 ppm (singlet or AB quartet, 4H): Methylene protons (CH₂) of the benzyl ester and Z group.

-

~4.5 ppm (multiplet, 1H): Alpha-proton (α-CH) of the serine backbone.

-

~3.9 ppm (multiplet, 2H): Beta-protons (β-CH₂) of the serine side chain.

-

A broad singlet for the N-H proton (carbamate) and O-H proton (alcohol), which may be exchangeable with D₂O.

-

-

-

Infrared (IR) Spectroscopy:

-

Sample: Prepare as a KBr pellet or acquire using an ATR accessory.

-

Expected Absorptions:

-

~3400 cm⁻¹ (broad): O-H stretch from the alcohol group.[11]

-

~3300 cm⁻¹ (sharp): N-H stretch from the carbamate.[11]

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.[11]

-

~1740 cm⁻¹ (strong): C=O stretch of the benzyl ester.[12]

-

~1690 cm⁻¹ (strong): C=O stretch of the Z-carbamate.[11]

-

~1300-1000 cm⁻¹: C-O stretches.[12]

-

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is typically used.

-

Analysis: In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z ≈ 330.36 and the sodium adduct [M+Na]⁺ at m/z ≈ 352.34. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₈H₁₉NO₅.

-

-

Caption: Analytical workflow for the quality control of Z-D-serine benzyl ester.

Protocol 3: Stereochemical Confirmation by Polarimetry

-

Rationale: To confirm the D-enantiomeric form, the specific optical rotation must be measured. This value is a fundamental physical constant for a chiral molecule.

-

Methodology:

-

Instrument: A calibrated polarimeter using a sodium lamp (D-line, 589 nm).

-

Sample Preparation: Prepare a solution of known concentration. Based on literature, a concentration of 1 g/100 mL (c=1) in Dimethylformamide (DMF) is standard.[2]

-

Measurement: Measure the observed rotation at a controlled temperature (e.g., 25 °C) using a standard 1 dm path length cell.

-

Calculation: The specific rotation [α] is calculated from the observed rotation. The expected value is approximately +11°.[2]

-

Stability, Storage, and Safety

-

Storage: The compound should be stored in a refrigerator at 0-8 °C.[2][5] It should be kept in a tightly sealed container to protect it from moisture.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6][13] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of the crystalline powder.[13] In case of contact, wash skin or eyes thoroughly with water.[6][13]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal facility.[13]

References

- J&K Scientific LLC. Z-D-serine benzyl ester | 53933-06-5.

- Chem-Impex. Z-D-serine benzyl ester.

- PubChem - NIH. D-Serine benzyl ester hydrochloride | C10H14ClNO3 | CID 11776084.

- Carl ROTH. ZD-serine benzyl ester, 1 g.

- Echemi.com.

- Chem-Impex. Z-L-serine benzyl ester.

- Chem-Impex. D-Serine benzyl ester hydrochloride.

- United States Biological. 289494 ZD-serine benzyl ester CAS: 53933-06-5.

- Unknown Source.

- BenchChem.

- Fisher Scientific.

- Thermo Fisher Scientific.

- BOC Sciences. CAS 151651-44-4 D-Serine benzyl ester hydrochloride.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- University of Calgary. IR Spectroscopy Tutorial: Esters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Z-D-serine benzyl ester, 1 g, CAS No. 53933-06-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. echemi.com [echemi.com]

Methodological & Application

Application Note: Strategies for the Deprotection of Z-D-Ser-OBzl Peptides

Introduction: Navigating the Final Step in Peptide Synthesis

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and purity.[1][2][3] The benzyloxycarbonyl (Z or Cbz) group, a cornerstone of peptide chemistry since its introduction by Bergmann and Zervas, offers robust protection for α-amino groups.[1][4] Its stability under various coupling conditions and its susceptibility to specific cleavage methods make it a valuable tool for both solution-phase and solid-phase strategies.[2][5] This application note provides a detailed guide for researchers on the critical final step: the deprotection of the Z-group from peptides, with a specific focus on the substrate Z-D-Serine-OBzl. This particular substrate presents a dual challenge, as both the N-terminal Z-group and the C-terminal benzyl ester (OBzl) must be cleaved to yield the free dipeptide. We will delve into the mechanistic underpinnings of the most effective deprotection strategies, provide detailed, field-tested protocols, and discuss the critical parameters for achieving high-yield, high-purity products.

Core Concepts: The Chemistry of Z-Group and Benzyl Ester Cleavage

The Z-group is a carbamate, while the OBzl is a benzyl ester. Fortunately, the lability of the benzyl moiety in both groups allows for their simultaneous removal under similar conditions. The primary methods for this transformation are catalytic hydrogenation and acidolysis, each with distinct advantages and considerations.

Catalytic Hydrogenolysis: The Workhorse Method

Catalytic hydrogenolysis is the most common and generally cleanest method for cleaving both Z and OBzl groups.[6] The reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen.[7]

Mechanism: The reaction proceeds via the reductive cleavage of the C-O bonds of the benzyl groups. The palladium surface catalyzes the addition of hydrogen across these bonds, liberating the free amine and carboxylic acid. The byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying purification.[4]

Causality of Experimental Choices:

-

Catalyst: 10% Palladium on carbon (Pd/C) is the standard choice due to its high activity and large surface area.[7] Wet catalysts are often preferred as they can be less pyrophoric and sometimes show enhanced activity.

-

Hydrogen Source: The reaction can be performed using hydrogen gas (H₂) at atmospheric or elevated pressure or through catalytic transfer hydrogenation.[4][7] Transfer hydrogenation, which uses a hydrogen donor molecule like ammonium formate, cyclohexene, or formic acid, is often preferred for its operational simplicity and safety, as it avoids the need for handling flammable hydrogen gas.[8][9][10]

-

Solvent: Alcohols such as methanol or ethanol are excellent solvents for this reaction as they readily dissolve the peptide and do not interfere with the catalysis.[7] For peptides with poor alcohol solubility, dimethylformamide (DMF) can be a suitable alternative.

Acidolysis: A Harsher Alternative

Strong acids can also cleave Z and OBzl groups. The most common reagent for this purpose is a solution of hydrogen bromide (HBr) in acetic acid.[1][2]

Mechanism: The cleavage occurs via an SN2 mechanism, where the bromide ion attacks the benzylic carbon, leading to the formation of benzyl bromide and the carbamic acid, which then decarboxylates to the free amine.

Considerations: This method is significantly harsher than hydrogenolysis and can lead to side reactions, especially with sensitive amino acid residues.[4][11] For a simple dipeptide like D-Serine, the risks are lower, but for larger peptides containing residues like tryptophan or methionine, this method is often avoided.[11] The corrosive nature of HBr/acetic acid also requires careful handling.[12]

Experimental Protocols

The following protocols are designed to be self-validating systems for the deprotection of Z-D-Ser-OBzl.

Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate

This is the recommended method for its efficiency, safety, and mild conditions.

Caption: Workflow for transfer hydrogenation deprotection.

-

Preparation: In a round-bottom flask, dissolve Z-D-Ser-OBzl (1 equivalent) in methanol (approximately 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst. The catalyst loading should be approximately 10-20% by weight of the substrate.

-

Hydrogen Donor: Add ammonium formate (HCOONH₄) (3-5 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Work-up: Upon completion, dilute the reaction mixture with methanol and filter it through a pad of Celite to remove the palladium catalyst.[4] Wash the Celite pad with additional methanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by silica gel chromatography if necessary.

Protocol 2: Catalytic Hydrogenation with H₂ Gas

This classic method is highly effective but requires appropriate safety precautions for handling hydrogen gas.

-

Preparation: Dissolve Z-D-Ser-OBzl (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask.

-

Catalyst Addition: Add 10% Pd/C catalyst (10-20% w/w).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas. This can be done using a balloon filled with H₂ for atmospheric pressure or a pressurized vessel for higher pressures.

-

Reaction: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases. Reaction times can vary from 2 to 24 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Isolation: Evaporate the solvent from the filtrate to obtain the crude product, which can then be purified as described in Protocol 1.

Data Presentation: Comparative Analysis

| Parameter | Transfer Hydrogenation (Protocol 1) | Catalytic Hydrogenation (Protocol 2) | Acidolysis (HBr/AcOH) |

| Reagents | 10% Pd/C, Ammonium Formate | 10% Pd/C, H₂ Gas | 33% HBr in Acetic Acid |

| Conditions | Room Temperature, Atmospheric Pressure | Room Temperature, 1-4 atm H₂ | 0°C to Room Temperature |

| Typical Time | 1-3 hours | 2-24 hours | 1-2 hours |

| Byproducts | Toluene, CO₂, NH₃, H₂O | Toluene, CO₂ | Benzyl Bromide, Acetic Acid |

| Safety | No handling of H₂ gas required | Requires handling of flammable H₂ gas | Uses highly corrosive acid |

| Yield | High to Quantitative | High to Quantitative | Good to High[2] |

| Purity | Generally very high | Generally very high | Potential for side-products |

Troubleshooting and Scientific Insights

-

Incomplete Reaction: If the reaction stalls, the catalyst may be poisoned or deactivated.[7] Sulfur-containing compounds are known catalyst poisons.[7][13] Ensure starting materials are pure. Adding fresh catalyst can often restart the reaction. For transfer hydrogenation, adding more ammonium formate may also be beneficial.

-

Side Reactions: While Z-D-Ser-OBzl is relatively stable, prolonged exposure to harsh acidic or basic conditions can be detrimental to larger, more complex peptides.[11][14] The mild, neutral conditions of catalytic hydrogenation are advantageous in minimizing side reactions such as racemization or degradation of sensitive functional groups.[2]

-

Orthogonality: The Z/OBzl protecting group strategy is considered part of the "Boc/Bzl" approach in peptide synthesis.[3][5] The Z and OBzl groups are removed simultaneously under hydrogenolysis conditions, which are orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[2][15] This orthogonality is a fundamental principle that allows for the selective deprotection of different parts of a peptide during a complex synthesis.[16]

Conclusion

The deprotection of Z-D-Ser-OBzl is a critical transformation that can be achieved with high efficiency using catalytic hydrogenation. The transfer hydrogenation method using ammonium formate stands out as a particularly safe, rapid, and effective protocol for laboratory settings. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably obtain the deprotected D-Serine peptide, ready for subsequent applications in drug discovery and development.

References

- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 76-77. (URL not available in search results)

- Wikipedia. (n.d.). Peptide synthesis. (URL: )

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (URL: )

- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )

- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. (URL: )

- Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(1), 504-508. (URL: )

- ResearchGate. (2018).

-

Mori, K., et al. (2003). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 68(25), 9609–9617. (URL: [Link])

-

Sajiki, H., et al. (2001). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 3(12), 1845–1848. (URL: [Link])

-

Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1368-1373. (URL: [Link])

- BenchChem. (2025).

-

Cortes-Clerget, M., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Angewandte Chemie International Edition, 56(34), 10165-10169. (URL: [Link])

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). (URL: )

- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. (URL: )

- Google Patents. (2016). US20160024143A1 - Deprotection method. (URL: )

-

Parmeggiani, F., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. (URL: [Link])

- Alchemyst. (n.d.). Peptides Notes. (URL: )

- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl. (URL: )

-

Scientific Update. (2023). To Deprotect and Serve. (URL: [Link])

-

Bodanszky, M., & Klausner, Y. S. (1975). Polymer-supported acidolysis of protecting groups used in the synthesis of large peptides. Journal of the Chemical Society, Chemical Communications, (1), 30-31. (URL: [Link])

-

Jackson, A. E., & Johnstone, R. A. W. (1976). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 41(21), 3565-3567. (URL: [Link])

- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. (URL: [Link])

- AAPPTEC. (n.d.).

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. (URL: )

-

ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. (URL: [Link])

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. (URL: [Link])

-

Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of Organic Chemistry, 46(6), 1301-1305. (URL: [Link])

-

Reddy, K. S., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070. (URL: [Link])

-

Attard, T. J., et al. (2009). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 15, 69–79. (URL: [Link])

-

Wiley-VCH. (n.d.). Protection Reactions. (URL: [Link])

- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. (URL: )

- Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. (URL: )

- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Z-Glu-OBzl into Peptide Libraries. (URL: )

-

ResearchGate. (2015). How can I remove HBr from a solution?. (URL: [Link])

-

ResearchGate. (2017). Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis?. (URL: [Link])

-

ResearchGate. (n.d.). End group removal and modification of RAFT polymers. (URL: [Link])

- ResearchGate. (2025).

-

RSC Publishing. (n.d.). End group removal and modification of RAFT polymers. (URL: [Link])

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. researchgate.net [researchgate.net]

- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]

- 14. peptide.com [peptide.com]

- 15. alchemyst.co.uk [alchemyst.co.uk]

- 16. peptide.com [peptide.com]

Application Note & Protocol: Synthesis of Neuroactive Peptides Utilizing Z-D-Ser(OBzl)-OH

Abstract

This comprehensive guide provides detailed protocols and expert insights for the synthesis of neuroactive peptides incorporating the protected amino acid Z-D-Ser(OBzl)-OH. Neuroactive peptides are crucial signaling molecules in the nervous system, and their synthetic analogues are invaluable tools for neuroscience research and drug development.[1] The use of D-amino acids, such as D-serine, can confer resistance to enzymatic degradation, enhancing the in vivo stability of peptide drug candidates. This document outlines both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies, emphasizing the strategic use of the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups. The causality behind experimental choices, self-validating protocols, and in-depth technical explanations are provided to empower researchers in the successful synthesis of their target neuroactive peptides.

Introduction: The Strategic Imperative for Protected D-Amino Acids in Neuroactive Peptide Synthesis

Neuroactive peptides represent a diverse class of signaling molecules that modulate a vast array of physiological processes within the central and peripheral nervous systems.[1] Their therapeutic potential is immense; however, native peptides often suffer from poor metabolic stability, limiting their clinical utility. A proven strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-isomers, which render the peptide bonds resistant to cleavage by endogenous proteases.

Z-D-Ser(OBzl)-OH is a cornerstone building block for this purpose. The D-configuration of the serine residue provides enzymatic stability, while the orthogonal protecting groups—the benzyloxycarbonyl (Z) group on the α-amino group and the benzyl (Bzl) ether on the side-chain hydroxyl group—offer precise control over the peptide elongation process.[2][3] The Z-group, a classic urethane-type protecting group, is stable to the basic conditions used for Fmoc deprotection in SPPS and can be removed under mild hydrogenolysis conditions.[3] The benzyl ether protecting the serine hydroxyl group is also cleaved under these conditions, simplifying the final deprotection step.[4]

This guide will provide two distinct, detailed protocols for the incorporation of Z-D-Ser(OBzl)-OH into a model neuroactive peptide sequence: a pentapeptide with the sequence Tyr-D-Ala-Gly-Phe-D-Ser. This sequence is chosen for its representative inclusion of various amino acid types, making the protocols broadly applicable.

Core Principles: The Chemistry of Z-D-Ser(OBzl)-OH in Peptide Synthesis

The successful synthesis of peptides hinges on the strategic use of protecting groups to prevent unwanted side reactions.[5] In the case of Z-D-Ser(OBzl)-OH, the two protecting groups serve distinct but complementary functions:

-

α-Amino Protection (Z-group): The benzyloxycarbonyl (Z) group masks the nucleophilicity of the α-amino group, preventing self-polymerization and ensuring that the amino acid is added to the growing peptide chain in a controlled manner.[2][3] It is typically introduced by reacting the amino acid with benzyl chloroformate.[3]

-

Side-Chain Protection (Benzyl Ether): The hydroxyl group of serine is reactive and can undergo side reactions during peptide coupling. The benzyl (Bzl) ether protects this hydroxyl group, preventing acylation or other modifications.[6]

The choice of this protection scheme is particularly advantageous in specific synthetic strategies, such as fragment condensation or when orthogonal deprotection schemes are required.

Solid-Phase Peptide Synthesis (SPPS) Protocol

SPPS is the most common method for synthesizing peptides in a research setting due to its efficiency and ease of purification.[7][8] The growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and by-products by simple filtration and washing.[7][9]

Workflow for SPPS of Tyr-D-Ala-Gly-Phe-D-Ser

Caption: SPPS workflow for the synthesis of Tyr-D-Ala-Gly-Phe-D-Ser.

Detailed SPPS Protocol

This protocol is based on a 0.1 mmol scale synthesis using a standard Fmoc/tBu strategy, with the incorporation of the Z-protected amino acid at the N-terminus.

Table 1: Materials and Reagents for SPPS

| Reagent | Purpose | Typical Amount (0.1 mmol scale) |

| Wang Resin (100-200 mesh, 1.0 mmol/g) | Solid support for peptide synthesis | 100 mg |

| Fmoc-D-Ser(tBu)-OH | First protected amino acid | 0.4 mmol (4 eq.) |

| Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH | Protected amino acids for chain elongation | 0.4 mmol (4 eq.) each |

| Z-Tyr(tBu)-OH | N-terminally Z-protected amino acid | 0.4 mmol (4 eq.) |

| HBTU/HOBt or HATU | Coupling reagents | 0.38 mmol (3.8 eq.) |

| DIPEA (N,N-Diisopropylethylamine) | Base for coupling reaction | 0.8 mmol (8 eq.) |

| 20% Piperidine in DMF | Fmoc deprotection solution | 2 x 2 mL per cycle |

| DMF (N,N-Dimethylformamide) | Solvent | As needed |

| DCM (Dichloromethane) | Solvent for resin swelling and washing | As needed |

| TFA Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5) | Cleavage and side-chain deprotection | 5 mL |

| Cold Diethyl Ether | Peptide precipitation | 40 mL |

Step-by-Step Methodology:

-

Resin Swelling: Swell 100 mg of Wang resin in 5 mL of DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).[8]

-

Loading of the First Amino Acid (Fmoc-D-Ser(tBu)-OH):

-

Dissolve Fmoc-D-Ser(tBu)-OH (0.4 mmol), HBTU/HOBt (0.38 mmol), and DIPEA (0.8 mmol) in 2 mL of DMF.

-

Add the solution to the swollen resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test to confirm complete loading.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 2 mL) for 5 and 10 minutes, respectively.[10] Wash the resin with DMF (5 x 5 mL).

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (0.4 mmol), HBTU/HOBt (0.38 mmol), and DIPEA (0.8 mmol) in 2 mL of DMF. Add to the resin and shake for 1 hour.[10] Wash with DMF (3 x 5 mL).

-

Repeat this cycle for Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-D-Ala-OH.

-

-

Coupling of Z-Tyr(tBu)-OH:

-

After the final Fmoc deprotection, couple Z-Tyr(tBu)-OH using the same coupling procedure as in the previous step.

-

-

Cleavage and Global Deprotection:

-

Wash the fully assembled peptide-resin with DCM (3 x 5 mL) and dry under vacuum.

-

Add 5 mL of the TFA cleavage cocktail and shake for 2-3 hours at room temperature.[8]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

Solution-Phase Peptide Synthesis Protocol

Solution-phase synthesis is advantageous for large-scale production and for the synthesis of short peptides or peptide fragments.[3][13] It requires purification after each step, which can be more labor-intensive than SPPS.[13]

Workflow for Solution-Phase Synthesis of Z-Phe-D-Ser-OBzl

Caption: Solution-phase workflow for the synthesis of a dipeptide.

Detailed Solution-Phase Protocol for Z-Phe-D-Ser-OBzl

This protocol describes the coupling of Z-Phe-OH with H-D-Ser-OBzl to form the protected dipeptide Z-Phe-D-Ser-OBzl.

Table 2: Materials and Reagents for Solution-Phase Synthesis

| Reagent | Purpose | Typical Amount (1 mmol scale) |

| Z-Phe-OH | N-protected amino acid | 1.0 mmol |

| H-D-Ser-OBzl·HCl | C-protected amino acid | 1.0 mmol |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Coupling agent | 1.1 mmol |

| HOBt (1-Hydroxybenzotriazole) | Racemization suppressant | 1.1 mmol |

| NMM (N-Methylmorpholine) | Base | 1.0 mmol |

| DCM (Dichloromethane) | Solvent | 20 mL |

| Ethyl Acetate | Extraction solvent | As needed |

| 1 M HCl, Sat. NaHCO₃, Brine | Aqueous solutions for workup | As needed |

| MgSO₄ or Na₂SO₄ | Drying agent | As needed |

Step-by-Step Methodology:

-

Preparation of Reactants:

-

Dissolve Z-Phe-OH (1.0 mmol) and HOBt (1.1 mmol) in 10 mL of DCM in a round-bottom flask and cool to 0 °C in an ice bath.

-

In a separate flask, suspend H-D-Ser-OBzl·HCl (1.0 mmol) in 10 mL of DCM and add NMM (1.0 mmol) to neutralize the hydrochloride salt. Stir for 15 minutes.

-

-

Coupling Reaction:

-

Add the solution of DCC (1.1 mmol) in 5 mL of DCM to the Z-Phe-OH/HOBt solution at 0 °C. Stir for 15 minutes.

-

Add the neutralized H-D-Ser-OBzl solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

-

Combine the filtrates and wash successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

-

-

Deprotection of Z-Phe-D-Ser-OBzl:

-

Dissolve the purified dipeptide in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected dipeptide Phe-D-Ser.

-

Troubleshooting and Key Considerations

-

Racemization: During coupling, there is a risk of epimerization, especially when using carbodiimide reagents. The addition of HOBt or OxymaPure can suppress this side reaction.[14][15]

-

Aggregation in SPPS: For long or hydrophobic sequences, peptide chain aggregation can hinder coupling and deprotection steps. Using a lower-loaded resin or incorporating pseudoproline dipeptides can mitigate this issue.

-

Incomplete Deprotection: The efficiency of hydrogenolysis for Z and Bzl group removal can be affected by catalyst poisoning (e.g., by sulfur-containing amino acids). Careful monitoring of the reaction is crucial.

-

Pyroglutamate Formation: N-terminal glutamic acid residues can cyclize to form pyroglutamate, especially under acidic or basic conditions. Minimizing exposure to these conditions can prevent this side reaction.[14]

Conclusion

The synthesis of neuroactive peptides containing Z-D-Ser(OBzl)-OH is a powerful strategy for developing novel research tools and therapeutic candidates. By carefully selecting the synthetic methodology—SPPS for its efficiency and ease of purification, or solution-phase for its scalability—and understanding the underlying chemical principles, researchers can successfully construct these valuable molecules. The protocols and insights provided in this guide serve as a robust foundation for the synthesis of a wide range of neuroactive peptides.

References

- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).

- National Institutes of Health. (n.d.).

- Wikipedia. (n.d.). Peptide synthesis.

- American Chemical Society. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society.

- University of Calgary. (n.d.). Ch27 : Peptide synthesis.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

- ResearchGate. (2019). Synthesis of peptides rich in serines?.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

- National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)

- Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide.

- ResearchGate. (2025). A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.

- American Chemical Society. (n.d.). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry.

- MDPI. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.

- GCW Gandhi Nagar Jammu. (n.d.). 2. Carboxyl protecting groups.

- Springer. (n.d.).

- Creative Peptides. (n.d.). The Essential Role of Protected Amino Acids in Modern Peptide Synthesis.

- Agilent. (n.d.).

- PubMed. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids.

- Frontiers. (n.d.).

- Creative Biolabs. (n.d.).

- Waters Corporation. (n.d.).

- Aapptec Peptides. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8].

- AAPPTec. (n.d.).

- Advent Chembio. (n.d.). Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis.

- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.

- Wiley Online Library. (1987). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH. International Journal of Peptide and Protein Research, 30(5), 695-700.

- YouTube. (2020). Peptide Synthesis with the Boc Protecting Group.

- Benchchem. (n.d.). Technical Support Center: Optimizing Peptide Synthesis with Z-Glu(OBzl)-OH.

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.).

- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.

- ChemPep. (n.d.). Overview of Peptide Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl.

Sources

- 1. Neuroactive Peptide Preparation Service - Creative Biolabs [neurost.creative-biolabs.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. biovera.com.au [biovera.com.au]

- 9. chempep.com [chempep.com]

- 10. rsc.org [rsc.org]

- 11. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 12. agilent.com [agilent.com]

- 13. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

Introduction: The Strategic Role of Z-D-Ser(OBzl)-OH in Peptide Chemistry

An Application Guide for the Strategic Use of Z-D-Ser(OBzl)-OH in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Solution-phase peptide synthesis (SPPS), while a classical technique, remains indispensable for the large-scale production of short peptides and for synthetic routes where specific manipulations are required.[1] Within this domain, the choice of protected amino acid building blocks is paramount to achieving high yields and purity. Z-D-Ser(OBzl)-OH is a versatile and strategically important reagent for these syntheses.[2] The "Z" or Benzyloxycarbonyl group, pioneered by Bergmann and Zervas, provides robust protection for the α-amino terminus, while the Benzyl (Bzl) ether safeguards the reactive hydroxyl side chain of the serine residue.[1][3] This dual-protection scheme is foundational to the Boc/Bzl protection strategy and offers a distinct set of advantages, particularly in controlling reactivity and enabling selective deprotection pathways.[4]

The use of the D-enantiomer is critical for the synthesis of non-natural peptides, peptidomimetics, or for introducing conformational constraints that can enhance biological activity or stability. This guide provides a detailed exploration of the core principles, experimental protocols, and practical considerations for effectively employing Z-D-Ser(OBzl)-OH in your solution-phase synthesis campaigns.

Core Principles: A Mechanistic Rationale

A successful peptide synthesis hinges on the precise management of reactive functional groups. The protecting groups on Z-D-Ser(OBzl)-OH are chosen for their specific chemical properties and compatibility with solution-phase methodologies.

The Protecting Groups: Z and OBzl

-

Nα-Benzyloxycarbonyl (Z) Group: The Z-group is a carbamate-based protecting group that shields the primary amine of the amino acid.[5] Its key advantage in solution-phase synthesis is its stability under a wide range of reaction conditions, including the basic conditions often used for neutralization steps.[5] Crucially, it is readily and cleanly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild condition that typically does not affect other functional groups, except for other benzyl-type protectors.[1][6]

-

O-Benzyl (Bzl) Ether Group: The hydroxyl group of the serine side chain is nucleophilic and can lead to undesirable side reactions, such as O-acylation, during the activation of the C-terminal carboxyl group. The benzyl ether is a robust protecting group for this hydroxyl function.[3] A significant strategic advantage is that the Bzl ether can be cleaved simultaneously with the N-terminal Z-group via the same catalytic hydrogenolysis procedure, streamlining the deprotection process.[6][7] The hydrophobicity imparted by the two benzyl groups can sometimes pose a challenge in purification but is a manageable aspect of the workflow.[8]

The Coupling Reaction: Carbodiimide-Mediated Amide Bond Formation

The formation of the peptide bond requires the activation of the carboxylic acid group of the N-protected amino acid. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are the most common coupling agents in solution-phase synthesis.[9][10]

The mechanism proceeds through several key steps:

-

Activation: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[11][12]

-

Nucleophilic Attack: This intermediate can be directly attacked by the amino group of the second amino acid to form the desired peptide bond and a urea byproduct (e.g., dicyclohexylurea, DCU).[11]

-

The Role of Additives (HOBt): The O-acylisourea intermediate is unstable and can rearrange into an unreactive N-acylurea, terminating the reaction for that molecule and reducing the yield.[11] To mitigate this and to suppress potential racemization at the α-carbon, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt rapidly converts the O-acylisourea into a more stable HOBt-active ester, which then cleanly reacts with the amine to form the peptide bond.[11][13]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a model dipeptide, Z-D-Ser(OBzl)-Gly-OMe, and its subsequent deprotection.

Data Presentation: Materials & Reagents

A summary of the necessary reagents for the coupling reaction is provided below.

| Reagent | Molecular Formula | MW ( g/mol ) | Purpose | Key Considerations |

| Z-D-Ser(OBzl)-OH | C₁₈H₁₉NO₅ | 329.35 | N- and side-chain protected amino acid | The core building block. Ensure high purity. |

| Glycine Methyl Ester HCl (H-Gly-OMe·HCl) | C₃H₈ClNO₂ | 125.55 | C-terminal amino acid component | The hydrochloride salt must be neutralized in situ. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent | Potent skin sensitizer; handle with care. The DCU byproduct is insoluble in most organic solvents.[11] |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant & efficiency additive | Anhydrous form is preferred for optimal performance. |

| N-Methylmorpholine (NMM) or Triethylamine (TEA) | C₅H₁₁NO | 101.15 | Organic Base | Used to neutralize the amino acid salt to its free amine form. NMM is often preferred as it is less prone to causing side reactions. |

| Dichloromethane (DCM) / Dimethylformamide (DMF) | CH₂Cl₂ / C₃H₇NO | 84.93 / 73.09 | Reaction Solvents | Must be anhydrous to prevent hydrolysis of activated species. |

Experimental Workflow Diagram

The overall synthetic workflow is depicted in the following diagram.

Caption: Workflow for the synthesis of H-D-Ser-Gly-OMe using Z-D-Ser(OBzl)-OH.

Protocol 1: Dipeptide Coupling - Synthesis of Z-D-Ser(OBzl)-Gly-OMe

This protocol details the coupling of Z-D-Ser(OBzl)-OH with glycine methyl ester hydrochloride.

-

Reagent Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Z-D-Ser(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

-

Amine Neutralization:

-

In a separate flask, suspend H-Gly-OMe·HCl (1.05 eq) in anhydrous DCM.

-

Add N-Methylmorpholine (NMM) (1.05 eq) dropwise while stirring at 0 °C. Stir for an additional 15-20 minutes to ensure complete formation of the free amine. Rationale: The hydrochloride salt of the amino ester is not nucleophilic. The base deprotonates the ammonium group to generate the reactive free amine required for the coupling reaction.

-

-

Activation and Coupling:

-

To the cooled solution of Z-D-Ser(OBzl)-OH and HOBt, add DCC (1.1 eq) dissolved in a small amount of anhydrous DCM. Stir for 10 minutes at 0 °C to pre-activate the carboxylic acid.

-

Transfer the free amine solution from step 2 into the activated acid mixture via cannula or dropping funnel.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14] A typical TLC system would be Hexane:Ethyl Acetate. The disappearance of the starting Z-D-Ser(OBzl)-OH spot indicates reaction completion.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the flask again to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.

-

Filter the reaction mixture through a sintered glass funnel to remove the insoluble DCU. Wash the filter cake with a small amount of cold DCM.[11]

-

Combine the filtrates and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Rationale: The acid wash removes any unreacted amine and residual base. The bicarbonate wash removes unreacted HOBt and any remaining starting acid. The brine wash removes residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexane) to obtain the pure Z-D-Ser(OBzl)-Gly-OMe.

-

Protocol 2: Simultaneous Z and OBzl Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of both benzyl-based protecting groups to yield the final dipeptide.

-

Reaction Setup:

-

Dissolve the purified Z-D-Ser(OBzl)-Gly-OMe (1.0 eq) in a suitable solvent such as Methanol (MeOH) or a mixture of MeOH and a small amount of acetic acid. Rationale: The acetic acid can help maintain the catalyst's activity and improve the solubility of the product.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).

-

Seal the reaction flask and purge the system with nitrogen or argon gas.

-

-

Hydrogenation:

-

Introduce hydrogen gas (H₂) into the flask, typically by inflating a balloon attached to the flask or using a dedicated hydrogenation apparatus. Maintain a positive pressure of H₂.

-

Stir the suspension vigorously at room temperature. Rationale: Vigorous stirring is essential to ensure good contact between the substrate, the catalyst, and the hydrogen gas.

-

-

Reaction Monitoring:

-

Monitor the reaction by TLC or HPLC, observing the disappearance of the starting material. The reaction is typically complete within 4-12 hours. The release of CO₂ can also be monitored if the reaction is set up appropriately.

-

-

Workup:

-

Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry, especially after use. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

-

Wash the Celite pad thoroughly with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected dipeptide, H-D-Ser-Gly-OMe. The product may be isolated as an acetate salt if acetic acid was used in the reaction.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling Reaction | 1. Inactive coupling reagents (hydrolyzed DCC/EDC).2. Insufficient neutralization of the amino acid salt.3. Steric hindrance from bulky amino acids.4. Poor solubility of reactants. | 1. Use fresh, high-purity coupling reagents and anhydrous solvents.2. Ensure the correct stoichiometry of the base (NMM/TEA) is used. Confirm neutralization before adding to the activated acid.3. Increase reaction time or consider a more potent coupling agent like HATU or HBTU.[15]4. Switch to a more solubilizing solvent like DMF or a DCM/DMF mixture. |

| Low Yield after Workup | 1. Formation of N-acylurea byproduct.2. Product loss during aqueous extraction due to partial solubility. | 1. Ensure HOBt is added before or concurrently with DCC to minimize this side reaction.[11]2. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent. |

| Presence of Racemized Product | 1. Over-activation of the carboxylic acid.2. Presence of excess base during coupling. | 1. Always use an anti-racemization additive like HOBt. Avoid prolonged pre-activation times.2. Use a weaker base like NMM instead of TEA. Ensure stoichiometry is correct. |

| Incomplete Deprotection | 1. Catalyst poisoning (e.g., by sulfur-containing compounds).2. Inactive catalyst.3. Insufficient hydrogen pressure or poor mixing. | 1. Ensure starting materials are free from catalyst poisons. If unavoidable, increase catalyst loading.2. Use fresh, high-quality Pd/C catalyst.3. Ensure vigorous stirring and a positive H₂ atmosphere. Consider using a Parr shaker for higher pressure if needed. |

| Purification Difficulties | 1. Crude product is an oil and difficult to handle.2. Co-elution of product and impurities during chromatography. | 1. Try to induce crystallization by scratching the flask or adding a non-polar co-solvent (e.g., hexane, ether).2. Optimize the mobile phase for column chromatography. Gradient elution may be necessary. The high hydrophobicity of Z/Bzl protected peptides can make this challenging.[8] |

Conclusion

Z-D-Ser(OBzl)-OH is a cornerstone reagent for the deliberate and controlled synthesis of serine-containing peptides in solution. Its protecting group strategy provides excellent control over reactivity, and the simultaneous deprotection via catalytic hydrogenolysis offers an efficient path to the final product. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can confidently leverage this building block to construct complex and biologically significant peptides.

References

- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.

- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.

- BenchChem. Technical Support Center: Purification Strategies for Peptides Containing Z-Glu-OBzl.

- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.

- ResearchGate.

- ResearchGate. (2025, August 7).

- BenchChem. Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.

- AAPPTec.

- Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.

- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.

- Wikipedia. Peptide synthesis.

- Semantic Scholar. (1998, June 26).

- ACS GCI Pharmaceutical Roundtable. Hydrogenolysis.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- BenchChem. Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl.

- AAPPTec Peptides. Coupling Reagents.

- Chem-Impex. Z-D-serine benzyl ester.

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 7. [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. interchim.fr [interchim.fr]

- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 11. peptide.com [peptide.com]

- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

Z-D-Ser-obzl: A Potential Modulator of Neuronal Apoptosis in Alzheimer's Disease Research

Introduction

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] A critical downstream event in the pathogenic cascade initiated by Aβ is the activation of apoptotic pathways, leading to neuronal cell death.[2] Central to this process is the executioner enzyme, caspase-3. Emerging evidence suggests that aberrant caspase-3 activation contributes not only to neuronal loss but also to the processing of amyloid precursor protein (APP) and the cleavage of tau, thereby exacerbating the core pathologies of AD.[3][4]

This technical guide provides an in-depth exploration of Z-D-Ser-obzl (Z-D-serine benzyl ester), a dipeptide derivative with potential applications as a research tool in the study of Alzheimer's disease. While direct literature on the application of Z-D-Ser-obzl in AD is nascent, its structural similarity to known caspase inhibitors and its utility as a building block in peptide synthesis for neuroscience research suggest its potential as a modulator of caspase-3 activity.[2] This document will detail its proposed mechanism of action, provide comprehensive protocols for its investigation in relevant in vitro models of AD, and offer insights into its potential for studying the intricate molecular pathways of neurodegeneration.

Mechanism of Action: Targeting the Apoptotic Cascade

Z-D-Ser-obzl is a serine derivative protected at the N-terminus by a benzyloxycarbonyl (Z) group and at the C-terminus by a benzyl (obzl) ester.[2] In the context of Alzheimer's disease research, its primary putative target is caspase-3. Caspases are a family of cysteine-aspartic proteases that play a crucial role in programmed cell death.[5][6] In the AD brain, oligomeric forms of Aβ can trigger the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3.[2] Activated caspase-3 then cleaves a plethora of cellular substrates, leading to the dismantling of the cell.[5][6]

Furthermore, caspase-3 can cleave tau protein at the C-terminus (Asp421), generating a truncated form of tau that is more prone to aggregation and the formation of NFTs.[1][3][4] This positions caspase-3 as a critical link between the two core pathologies of AD. The proposed mechanism of action for Z-D-Ser-obzl is the competitive or non-competitive inhibition of the caspase-3 active site, thereby preventing the cleavage of its downstream substrates and mitigating the pro-apoptotic and pro-tangle signaling cascades.

Diagram of Proposed Mechanism of Action

Sources

- 1. JCI - Caspase-cleavage of tau is an early event in Alzheimer disease tangle pathology [jci.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Caspase 3 - Dependent Proteolytic Cleavage of Tau Causes Neurofibrillary Tangles and Results in Cognitive Impairment During Normal Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. biorxiv.org [biorxiv.org]

Application Notes & Protocols: Using Z-D-Ser-obzl for NMDA Receptor Modulation Studies

Introduction: The Critical Role of the NMDA Receptor Glycine Site

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the mammalian central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1] Unlike other ionotropic glutamate receptors, the NMDA receptor possesses a unique requirement for the simultaneous binding of two co-agonists for activation: glutamate and glycine (or D-serine).[1][2] This co-agonist binding site, often referred to as the "glycine site" on the GluN1 subunit, represents a critical locus for modulating receptor activity.[3][4] Dysregulation of NMDA receptor function is implicated in numerous neurological disorders, making it a prime target for therapeutic intervention.[5][6]